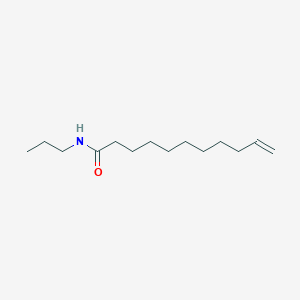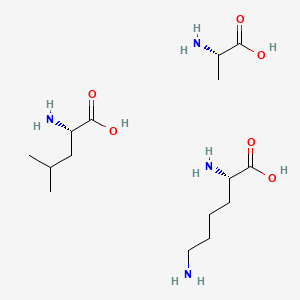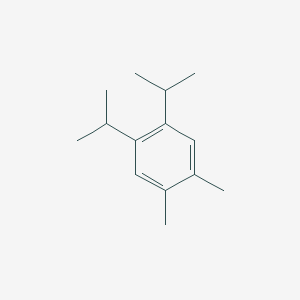
9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide is a chemical compound with the molecular formula C14H8O5S It is a derivative of thioxanthene, characterized by the presence of a carboxylic acid group at the 4-position, an oxo group at the 9-position, and two dioxide groups at the 10-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide typically involves the oxidation of thioxanthene derivatives. One common method is the oxidation of 9H-thioxanthene-4-carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxo and dioxide groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated thioxanthene derivatives.
Substitution: Halogenated or nitrated thioxanthene derivatives.
Aplicaciones Científicas De Investigación
9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound’s oxo and dioxide groups can participate in redox reactions, influencing cellular processes. Additionally, its aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide: Similar structure but with the carboxylic acid group at the 3-position.
9-Oxo-9H-thioxanthene-3-carbonitrile 10,10-dioxide: Contains a nitrile group instead of a carboxylic acid group.
9-Oxo-9H-thioxanthene-4-carboxamide 10,10-dioxide: Features a carboxamide group instead of a carboxylic acid group .
Uniqueness
9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide is unique due to its specific substitution pattern and the presence of both oxo and dioxide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
51763-19-0 |
|---|---|
Fórmula molecular |
C14H8O5S |
Peso molecular |
288.28 g/mol |
Nombre IUPAC |
9,10,10-trioxothioxanthene-4-carboxylic acid |
InChI |
InChI=1S/C14H8O5S/c15-12-8-4-1-2-7-11(8)20(18,19)13-9(12)5-3-6-10(13)14(16)17/h1-7H,(H,16,17) |
Clave InChI |
HWWLQYBCAODZCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]-](/img/structure/B14658761.png)
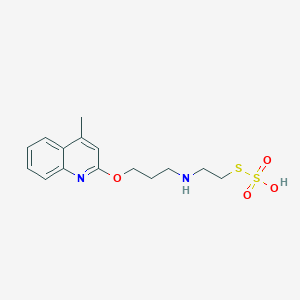
![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
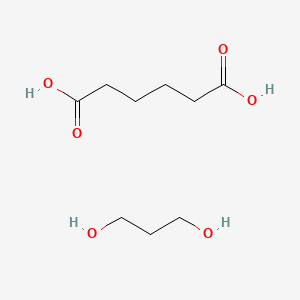
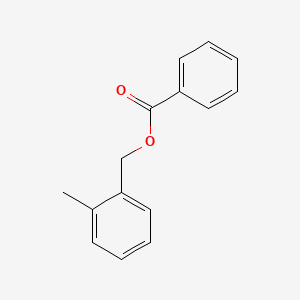
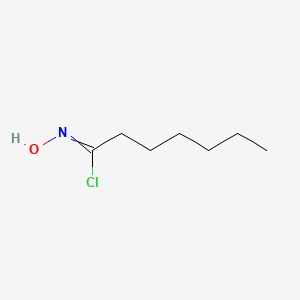

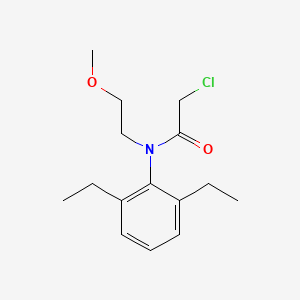
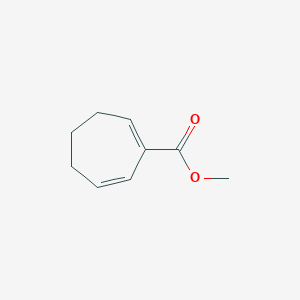
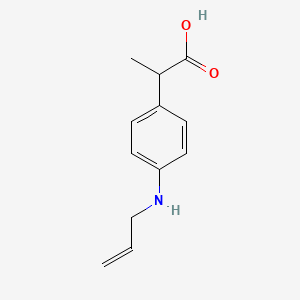
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
